molecular formula C14H29O4P B14267504 Diethyl (2-oxodecyl)phosphonate CAS No. 131721-21-6

Diethyl (2-oxodecyl)phosphonate

Cat. No.: B14267504
CAS No.: 131721-21-6
M. Wt: 292.35 g/mol
InChI Key: FIAPXLGOCRSZGX-UHFFFAOYSA-N
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Description

Diethyl (2-oxodecyl)phosphonate is an organophosphorus compound with the molecular formula C14H29O4P It is characterized by the presence of a phosphonate group attached to a decyl chain with a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-oxodecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of diethyl phosphite with 2-bromodecanone under controlled conditions yields this compound. The reaction typically requires a base such as sodium or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-oxodecyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the phosphonate group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and esters.

    Reduction: Alcohols.

    Substitution: Phosphonate esters and amides.

Scientific Research Applications

Diethyl (2-oxodecyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: The compound is investigated for its potential use in drug development, especially in the design of prodrugs and bioisosteres.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of diethyl (2-oxodecyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property is exploited in various chemical reactions where the phosphonate group acts as a nucleophile or electrophile. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-oxobutyl)phosphonate
  • Diethyl (2-oxopropyl)phosphonate
  • Dimethyl (2-oxopropyl)phosphonate

Uniqueness

Diethyl (2-oxodecyl)phosphonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs

Properties

CAS No.

131721-21-6

Molecular Formula

C14H29O4P

Molecular Weight

292.35 g/mol

IUPAC Name

1-diethoxyphosphoryldecan-2-one

InChI

InChI=1S/C14H29O4P/c1-4-7-8-9-10-11-12-14(15)13-19(16,17-5-2)18-6-3/h4-13H2,1-3H3

InChI Key

FIAPXLGOCRSZGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CP(=O)(OCC)OCC

Origin of Product

United States

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